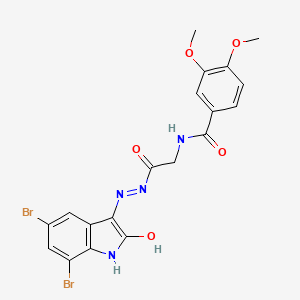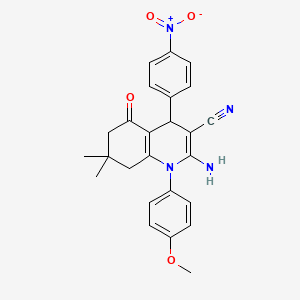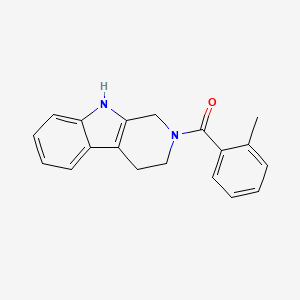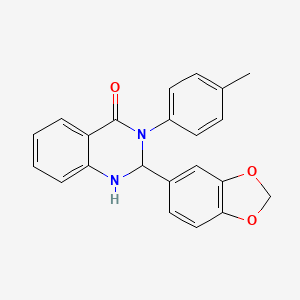![molecular formula C18H18Cl4N4O2S2 B11545844 1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11545844.png)
1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA is a complex organic compound characterized by the presence of dichlorophenyl groups and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to obtain 3,4-dichlorophenethylamine . This intermediate can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The dichlorophenyl groups can participate in substitution reactions, especially under the influence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chlorinated phenyl derivatives, while reduction could produce simpler amine compounds.
科学研究应用
3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA involves its interaction with specific molecular targets and pathways. The dichlorophenyl groups may interact with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Uniqueness
3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
属性
分子式 |
C18H18Cl4N4O2S2 |
|---|---|
分子量 |
528.3 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-[2-[2-[(3,4-dichlorophenyl)carbamoylamino]ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C18H18Cl4N4O2S2/c19-13-3-1-11(9-15(13)21)25-17(27)23-5-7-29-30-8-6-24-18(28)26-12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2,(H2,23,25,27)(H2,24,26,28) |
InChI 键 |
XGCCSOIZZYGXOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)NCCSSCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11545773.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545780.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545783.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11545785.png)
![4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11545789.png)

![3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B11545806.png)
![Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11545810.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11545814.png)

![(5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11545833.png)

![4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11545839.png)
